2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
Description
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrimidine ring, which is known for its biological activity, and a hydroxyphenyl group, which contributes to its chemical reactivity.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-9-5-10(18)16-12(15-9)20-6-11(19)14-7-1-3-8(17)4-2-7/h1-5,17H,6H2,(H,14,19)(H3,13,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMEZLXUXZPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase by binding to the active site and preventing the enzyme from catalyzing its reaction.
Pathways Involved: The inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Uniqueness
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is unique due to its specific structural features that allow for versatile chemical modifications. Its combination of a pyrimidine ring and a hydroxyphenyl group provides a distinct set of chemical properties that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
